2-(N-methyl2-aminobenzamido)benzoic acid
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Overview
Description
2-(N-methyl2-aminobenzamido)benzoic acid is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to an aminobenzamide group through a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methyl2-aminobenzamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with N-methyl-2-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(N-methyl2-aminobenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(N-methyl2-aminobenzamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-methyl2-aminobenzamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to the inhibition of enzyme function or modulation of protein-protein interactions, which can have therapeutic implications .
Comparison with Similar Compounds
- 2-aminobenzoic acid
- N-methyl-2-aminobenzamide
- Benzoic acid derivatives
Comparison: 2-(N-methyl2-aminobenzamido)benzoic acid is unique due to its dual functional groups, which confer distinct reactivity and binding properties. Compared to 2-aminobenzoic acid and N-methyl-2-aminobenzamide, this compound exhibits enhanced stability and a broader range of chemical reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(2-aminobenzoyl)-methylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-17(13-9-5-3-7-11(13)15(19)20)14(18)10-6-2-4-8-12(10)16/h2-9H,16H2,1H3,(H,19,20) |
InChI Key |
RLLKKTKSHHPOQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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